5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by the introduction of the chlorine atom and the methyl group. One common method involves the condensation of pyrimidine-2-amine with 1-(pyrimidin-2-yl)piperidin-4-yl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Similar structure with a bromine atom instead of a chlorine atom.
2-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide: Contains a similar pyrimidine core with additional functional groups.
Uniqueness
5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring, a piperidine ring, and a chlorine atom
Properties
Molecular Formula |
C14H17ClN6 |
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Molecular Weight |
304.78 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17ClN6/c1-20(13-18-9-11(15)10-19-13)12-3-7-21(8-4-12)14-16-5-2-6-17-14/h2,5-6,9-10,12H,3-4,7-8H2,1H3 |
InChI Key |
PPLNSLAKKULQNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CC=N2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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